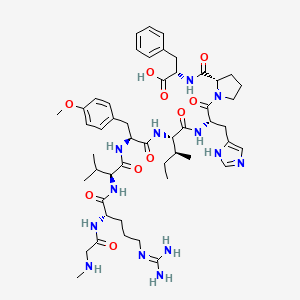![molecular formula C14H8N2 B1594224 [1,1'-Biphenyl]-2,2'-dicarbonitrile CAS No. 4341-02-0](/img/structure/B1594224.png)
[1,1'-Biphenyl]-2,2'-dicarbonitrile
Overview
Description
1,1'-Biphenyl]-2,2'-dicarbonitrile, also known as BPDCN, is a synthetic organic compound with a wide range of applications in the field of science. BPDCN has been studied extensively due to its unique properties and potential applications in the laboratory.
Scientific Research Applications
Corrosion Inhibition
- Application : [1,1'-Biphenyl]-2,2'-dicarbonitrile derivatives have been investigated for their corrosion inhibition properties. For instance, certain derivatives were found effective as green corrosion inhibitors for mild steel in acidic environments, showing high inhibition efficiency and forming a protective layer on the metal surface (Verma, Quraishi, & Singh, 2015).
Catalysis and Polymerization
- Application : Derivatives of this compound have been used in the synthesis of molecular complexes with metal chlorides, which showed catalytic activity in the polymerization of aromatic dinitrile (He, 1984).
Organic Electronics
- Application : Certain dicarbonitrile-para-oligophenyls, which are structurally related to this compound, have been studied for their ordering and conformational properties in thin films, showing potential in organic electronics and molecular beam epitaxy (Klappenberger et al., 2011).
Photoredox Photoinitiating Systems
- Application : Novel derivatives of this compound have been proposed as versatile photosensitizers in photoinitiating systems for various polymerization processes, including free-radical and cationic photopolymerization, under UV and visible light (Tomal et al., 2019).
Organic Synthesis
- Application : this compound derivatives have been utilized in the synthesis of various organic compounds. For example, mechanochemistry has been applied to synthesize 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, demonstrating an environmentally benign and efficient method for organic synthesis (Pasha & Datta, 2014).
Environmental Biodegradation
- Application : Some studies have explored the biodegradation of certain biphenyl derivatives by specific bacterial strains, offering insights into environmental remediation strategies (Hay & Focht, 1998).
Mechanism of Action
Mode of Action
Like other biphenyl compounds, it may interact with various proteins or enzymes, altering their function and leading to changes in cellular processes .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-2,2’-dicarbonitrile’s action are currently unknown. Its impact on cellular processes, gene expression, and overall cell health requires further investigation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
[1,1’-Biphenyl]-2,2’-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between [1,1’-Biphenyl]-2,2’-dicarbonitrile and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
The effects of [1,1’-Biphenyl]-2,2’-dicarbonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, [1,1’-Biphenyl]-2,2’-dicarbonitrile can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-2,2’-dicarbonitrile exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds. Additionally, [1,1’-Biphenyl]-2,2’-dicarbonitrile can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-2,2’-dicarbonitrile have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term exposure to [1,1’-Biphenyl]-2,2’-dicarbonitrile can lead to cumulative effects on cellular function, such as prolonged oxidative stress and altered metabolic activity. These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-2,2’-dicarbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, [1,1’-Biphenyl]-2,2’-dicarbonitrile can exhibit toxic effects, including liver damage and disruption of normal metabolic processes .
Metabolic Pathways
[1,1’-Biphenyl]-2,2’-dicarbonitrile is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of [1,1’-Biphenyl]-2,2’-dicarbonitrile, leading to the formation of various metabolites. These metabolites can further participate in other biochemical reactions, affecting metabolic flux and the levels of different metabolites within the cell .
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-2,2’-dicarbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, [1,1’-Biphenyl]-2,2’-dicarbonitrile can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and its potential effects on different tissues .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-2,2’-dicarbonitrile is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can affect its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing [1,1’-Biphenyl]-2,2’-dicarbonitrile to specific subcellular locations .
Properties
IUPAC Name |
2-(2-cyanophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQREGRMKWTMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295815 | |
| Record name | [1,1'-Biphenyl]-2,2'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4341-02-0 | |
| Record name | Diphenonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2,2'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)



